molecular formula C9H8ClO3V2- B12415873 Mcpa-13C8

Mcpa-13C8

Cat. No.: B12415873
M. Wt: 309.43 g/mol
InChI Key: ULWAQALQHMHWQT-VRQKCQHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mcpa-13C8, also known as 4-Chloro-2-Methylphenoxyacetic acid-13C8, is a stable isotope-labeled compound. It is a derivative of 4-Chloro-2-Methylphenoxyacetic acid (MCPA), a widely used phenoxy herbicide. This compound is primarily utilized in scientific research for tracing and quantification purposes due to its incorporation of carbon-13 isotopes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcpa-13C8 involves the incorporation of carbon-13 isotopes into the molecular structure of 4-Chloro-2-Methylphenoxyacetic acid. The general synthetic route includes the chlorination of 2-methylphenol followed by the reaction with chloroacetic acid under controlled conditions. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity of the final product. The production is carried out under stringent quality control measures to maintain the isotopic enrichment and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Mcpa-13C8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, and substituted phenoxyacetic acids .

Scientific Research Applications

Mcpa-13C8 is extensively used in scientific research, including:

Mechanism of Action

Mcpa-13C8, like its parent compound MCPA, functions as a herbicide by mimicking the action of natural plant hormones called auxins. It interferes with protein synthesis, cell division, and growth in plants, leading to uncontrolled and disorganized growth, ultimately causing the death of the plant. The molecular targets include the meristematic tissues where active growth occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mcpa-13C8 is unique due to its isotopic labeling, which allows for precise tracing and quantification in various scientific studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .

Properties

Molecular Formula

C9H8ClO3V2-

Molecular Weight

309.43 g/mol

IUPAC Name

2-(4-chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid;vanadium

InChI

InChI=1S/C9H8ClO3.2V/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;;/h2,4H,5H2,1H3,(H,11,12);;/q-1;;/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;;

InChI Key

ULWAQALQHMHWQT-VRQKCQHYSA-N

Isomeric SMILES

C[13C]1=[13C]([13C-]=[13CH][13C](=[13CH]1)Cl)O[13CH2][13C](=O)O.[V].[V]

Canonical SMILES

CC1=C([C-]=CC(=C1)Cl)OCC(=O)O.[V].[V]

Origin of Product

United States

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